molecular formula C15H14N4O3 B2683803 1-ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1170882-19-5

1-ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2683803
CAS No.: 1170882-19-5
M. Wt: 298.302
InChI Key: TYVQKQMLVYISIJ-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a pyrazole ring, an isoindolinone moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindolinone Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone structure.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the isoindolinone derivative with the pyrazole derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods would likely involve optimization of these steps to enhance yield and purity, employing large-scale reactors and continuous flow techniques.

Chemical Reactions Analysis

1-Ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the isoindolinone moiety, depending on the conditions and reagents used.

Common reagents for these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-Ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use it to probe biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor modulation.

    Industrial Applications: Its unique structure makes it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

When compared to similar compounds, 1-ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    1-Ethyl-1H-pyrazole-5-carboxamide: Lacks the isoindolinone moiety, which may result in different biological activities.

    N-(2-Methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide: Lacks the ethyl group, potentially affecting its interaction with biological targets.

    1-Ethyl-N-(1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group, which could influence its chemical reactivity and biological properties.

Biological Activity

1-Ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:

  • PARP-1 Inhibition : The compound potentially acts as a PARP-1 inhibitor, which is crucial for DNA repair mechanisms in cancer cells. This inhibition can lead to increased apoptosis in cancerous cells.
  • Cell Cycle Arrest : Studies have shown that treatment with similar pyrazole derivatives results in cell cycle arrest at the G2/M phase, indicating a disruption in cellular replication processes.

Antiproliferative Activity

The antiproliferative effects of this compound were assessed against various cancer cell lines. The following table summarizes the IC50 values for different derivatives tested:

CompoundCell LineIC50 (µM)Mechanism of Action
1MDA-MB-436 (Breast Cancer)2.57PARP-1 Inhibition, Apoptosis Induction
2A549 (Lung Cancer)8.90Cell Cycle Arrest
3HeLa (Cervical Cancer)10.70Apoptosis and Necrosis
4WI-38 (Normal Cells)>50Safety Profile

The compound demonstrated significant antiproliferative activity, particularly against the MDA-MB-436 breast cancer cell line, where it was approximately four times more potent than the reference drug Olaparib.

Apoptosis and Cell Cycle Analysis

In vitro studies performed on MDA-MB-436 cells revealed that treatment with the compound led to:

  • Increased Apoptotic Cells : Early and late apoptotic cells increased significantly after treatment.
  • Cell Cycle Distribution : A notable shift in cell cycle phases was observed; specifically, an increase in cells arrested at the G2/M phase was documented.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrazole ring and isoindoline core significantly influence biological activity. Key findings include:

  • Hydrophobic Substituents : The presence of hydrophobic groups enhances PARP-1 inhibitory activity.
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents at specific positions showed improved efficacy against cancer cell lines.

Case Studies

A notable study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. The derivatives were tested for their cytotoxic effects across various cancer models:

  • Compound Evaluation : A series of derivatives were synthesized and screened for their biological activities.
  • Efficacy Comparison : The most promising candidates were compared against established chemotherapeutics to evaluate their potential as new anticancer agents.

Properties

IUPAC Name

2-ethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-3-19-12(6-7-16-19)13(20)17-9-4-5-10-11(8-9)15(22)18(2)14(10)21/h4-8H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQKQMLVYISIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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